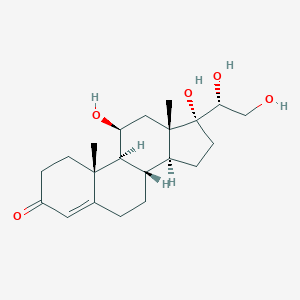

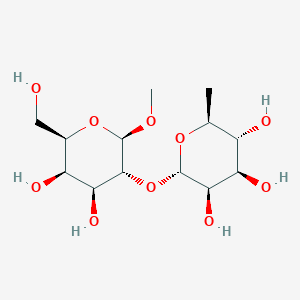

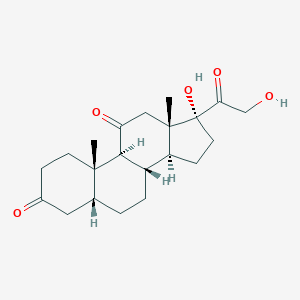

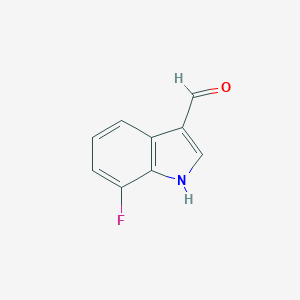

![molecular formula C17H28N4O2 B145600 tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate CAS No. 136818-14-9](/img/structure/B145600.png)

tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate

概要

説明

This compound, also known as tert-butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate, is used as an organic chemical synthesis intermediate . It has been mentioned in the context of designing and synthesizing anti-tubercular agents .

Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its multiple functional groups. It contains a piperazine ring, a pyridine ring, and an amino group, among other features. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. Given its functional groups, it could potentially undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some potential properties include its boiling point, density, and pKa .科学的研究の応用

Application in PROTAC Development

Scientific Field

Biochemistry and Drug Development

Summary of the Application

This compound is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation .

Methods of Application

The compound is incorporated into the linker region of PROTACs. The rigidity of the linker can impact the degradation kinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the PROTACs .

Results or Outcomes

The use of this compound in PROTAC development can potentially enhance the effectiveness of these drugs, although specific results or quantitative data were not provided in the source .

Use as a Research Chemical

Scientific Field

Chemistry

Summary of the Application

This compound is used as a research chemical . Although the specific applications are not detailed in the source, research chemicals are typically used in the development of new drugs or in other chemical research .

Methods of Application

As a research chemical, this compound could be used in a variety of experimental procedures, depending on the specific research goals .

Results or Outcomes

The outcomes would vary widely depending on the specific research context .

Application in Anti-Tubercular Agents Development

Scientific Field

Medicinal Chemistry and Pharmacology

Summary of the Application

This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity .

Methods of Application

The compound is incorporated into the structure of these derivatives, which are then tested against Mycobacterium tuberculosis H37Ra .

Results or Outcomes

Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Use as a Building Block in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of the Application

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Methods of Application

The specific methods of application would depend on the particular organic synthesis being performed .

**Results or Out

Use as a Building Block in Organic Synthesis

Results or Outcomes

The outcomes would vary widely depending on the specific synthesis context .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-13(2)19-14-7-6-8-18-15(14)20-9-11-21(12-10-20)16(22)23-17(3,4)5/h6-8,13,19H,9-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRYJHUUNFUCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440143 | |

| Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-Butyl 4-(3-(Isopropylamino)Pyridin-2-Yl)Piperazine-1-Carboxylate | |

CAS RN |

136818-14-9 | |

| Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。